molecular formula C7H5ClF2N2S B1420435 2,5-Difluoro-4-thiocyanatoaniline, HCl CAS No. 1150114-25-2

2,5-Difluoro-4-thiocyanatoaniline, HCl

Cat. No.: B1420435
CAS No.: 1150114-25-2
M. Wt: 222.64 g/mol
InChI Key: JHSXQAMCTCNIDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluoro-4-thiocyanatoaniline hydrochloride is an aromatic compound with a central benzene ring substituted with two fluorine atoms at positions 2 and 5, a thiocyanate group at position 4, and an amino group at position 4. The hydrochloride salt form enhances its solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-4-thiocyanatoaniline hydrochloride typically involves the introduction of fluorine atoms and a thiocyanate group onto an aniline derivative. The process may include:

Industrial Production Methods

The process would require careful control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-thiocyanatoaniline hydrochloride can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Hydrolysis: Aniline and hydrochloric acid.

    Acid-Base Reactions: Corresponding salts and water.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action for 2,5-Difluoro-4-thiocyanatoaniline hydrochloride is not well-documented. its reactivity can be attributed to the presence of electron-withdrawing fluorine atoms, a reactive thiocyanate group, and a basic aniline group. These functional groups can interact with various molecular targets, potentially affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Difluoro-4-thiocyanatoaniline hydrochloride is unique due to the combination of fluorine atoms, a thiocyanate group, and an aniline group. This combination imparts distinct electronic properties and reactivity, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

(4-amino-2,5-difluorophenyl) thiocyanate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2S.ClH/c8-4-2-7(12-3-10)5(9)1-6(4)11;/h1-2H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSXQAMCTCNIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)SC#N)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674950
Record name 4-Amino-2,5-difluorophenyl thiocyanate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-25-2
Record name Thiocyanic acid, 4-amino-2,5-difluorophenyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150114-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2,5-difluorophenyl thiocyanate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Difluoro-4-thiocyanatoaniline, HCl
Reactant of Route 2
Reactant of Route 2
2,5-Difluoro-4-thiocyanatoaniline, HCl
Reactant of Route 3
Reactant of Route 3
2,5-Difluoro-4-thiocyanatoaniline, HCl
Reactant of Route 4
Reactant of Route 4
2,5-Difluoro-4-thiocyanatoaniline, HCl
Reactant of Route 5
2,5-Difluoro-4-thiocyanatoaniline, HCl
Reactant of Route 6
Reactant of Route 6
2,5-Difluoro-4-thiocyanatoaniline, HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.